Methyl 3-bromo-6-fluoropicolinate

Description

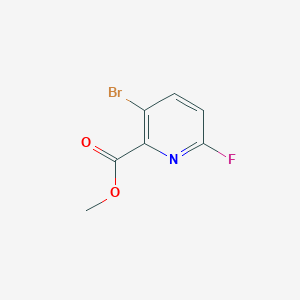

Methyl 3-bromo-6-fluoropicolinate: is a heterocyclic organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 of the pyridine ring are substituted with bromine and fluorine atoms, respectively. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Properties

IUPAC Name |

methyl 3-bromo-6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBLAZOEXVMLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-6-fluoropicolinate can be synthesized through various methods. One common approach involves the bromination and fluorination of methyl picolinate. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-6-fluoropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds with various functional groups .

Scientific Research Applications

Methyl 3-bromo-6-fluoropicolinate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.

Material Science: It is used in the synthesis of novel materials with unique properties for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-fluoropicolinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design .

Comparison with Similar Compounds

- Methyl 6-bromo-3-fluoropicolinate

- Methyl 5-bromo-6-fluoropicolinate

- Methyl 3-fluoro-6-methylpicolinate

Comparison: Methyl 3-bromo-6-fluoropicolinate is unique due to the specific positions of the bromine and fluorine atoms on the pyridine ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo compared to other similar compounds .

Biological Activity

Methyl 3-bromo-6-fluoropicolinate (C₇H₅BrFNO₂) is a derivative of picolinic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and fluorine substitutions. Its molecular structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 220.02 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits various biological activities through several mechanisms:

- Metal Ion Interaction : Similar to other picolinic acid derivatives, it may interact with metal ions, influencing metal-dependent biochemical pathways. This interaction can affect enzyme activities and cellular signaling processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. Inhibition of these enzymes can potentially mitigate conditions like osteoarthritis and other inflammatory diseases .

- Cellular Signaling Modulation : The compound may modulate signaling pathways such as MAPK, which is crucial for mediating inflammatory responses. By inhibiting the phosphorylation of MAPK signaling molecules, this compound could reduce inflammation and tissue degradation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi. The presence of halogen atoms (bromine and fluorine) enhances the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound significantly reduced the expression of inflammatory markers in stimulated cells, suggesting its potential as a therapeutic agent for treating inflammatory diseases .

Case Studies

- In vitro Studies on MMP Inhibition : A study investigated the inhibitory effects of this compound on IL-1β-induced MMP expression in human chondrocyte-like cells. Results showed a concentration-dependent reduction in MMP-13 expression, indicating its potential for cartilage protection in osteoarthritis models .

- Animal Models : In preclinical trials using animal models of inflammation, this compound demonstrated significant reductions in edema and pain response compared to control groups, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.